3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl

Environmental fate modeling Bioaccumulation assessment Octanol–water partitioning

Laboratories quantifying PCB 37 by GC-MS face co-elution and mass-channel interference when using the native compound as an internal standard. PCB 37F eliminates both limitations. • Chromatographic pre-elution: resolves before PCB 37 on standard GC columns-no co-elution. • Distinct +18 Da mass shift: enables interference-free SIM without isotopic overlap. • ISO 17034-certified: 100 µg/mL in isooctane, ready-to-use spike-and-inject format minimizes volumetric error. Supplied as a single-solution CRM with traceable certification. Compatible with EPA Method 1668, EN 12766, and GB 5009.190.

Molecular Formula C12H6Cl3F
Molecular Weight 275.5 g/mol
Cat. No. B11760347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl
Molecular FormulaC12H6Cl3F
Molecular Weight275.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)F)Cl
InChIInChI=1S/C12H6Cl3F/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H
InChIKeyIUXRRORUXYVLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCB 37F Certified Reference Standard


3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl (CAS 1191034-39-5), systematically designated as PCB 37F, is a monofluorinated polychlorinated biphenyl (PCB) congener [1]. It is the 3′-fluoro analog of the well-characterized non-fluorinated parent PCB 37 (3,4,4′-trichlorobiphenyl, CAS 38444-90-5) [2]. With molecular formula C₁₂H₆Cl₃F and a molecular weight of 275.53 g/mol, this compound belongs to the class of fluorinated persistent organic pollutant (POP) analogs specifically developed to serve as internal standards, surrogate standards, and tracer compounds for congener-specific PCB analysis by gas chromatography–mass spectrometry (GC-MS) [3][4]. It is commercially supplied exclusively as a certified reference material (CRM) at 100 μg/mL in isooctane under ISO 17034 accreditation .

Why PCB 37 Cannot Replace PCB 37F


The substitution of a single hydrogen with a fluorine atom at the 3′ position of PCB 37 produces a measurable perturbation of physicochemical properties that renders the parent compound and the fluorinated analog non-interchangeable in analytical protocols [1]. The introduction of fluorine shifts the computed octanol–water partition coefficient downward by approximately 1.5 log units, altering extraction recovery profiles and chromatographic behavior [2]. Critically, the fluoro-PCBs elute systematically before their non-fluorinated parent congeners on standard GC columns, enabling their use as chromatographically resolvable internal standards that co-migrate in the same retention time window without co-elution [3]. The distinct mass spectrometric isotope pattern (Δm/z ≈ +18 Da relative to PCB 37) further precludes mass-channel interference when the fluorinated compound is employed as a surrogate or injection standard . These intrinsic differences – in partitioning, retention, and mass detection – mean that PCB 37 cannot serve as a drop-in replacement for its fluorinated analog in any validated quantitative PCB method that relies on internal standardization.

PCB 37F Comparative Evidence


Lipophilicity Difference vs. PCB 37

The computed octanol–water partition coefficient (XLogP3-AA) for 3,4,4′-trichloro-3′-fluoro-1,1′-biphenyl is 4.4 [1]. Its non-fluorinated parent congener, PCB 37 (3,4,4′-trichlorobiphenyl), has an experimentally determined log Kow of 5.9 [2]. The fluorine substitution therefore reduces the log Kow by approximately 1.5 log units. This is consistent with the general observation that replacing a single chlorine (or hydrogen) with fluorine in polychlorinated biphenyls measurably decreases lipophilicity, as corroborated by the class-level findings that F-PCBs and their parent PCBs exhibit 'remarkably similar characteristics in many aspects' yet are not identical [3].

Environmental fate modeling Bioaccumulation assessment Octanol–water partitioning

GC Pre-Elution Before PCB 37

Fluorinated PCB analogs, including 3,4,4′-trichloro-3′-fluoro-1,1′-biphenyl, elute just before their corresponding non-fluorinated parent PCBs on standard GC capillary columns [1]. This pre-elution behavior is a consistent class-level property of monofluorinated PCBs, as documented in the foundational synthesis and characterization studies [2]. Earlier work on fluorinated polycyclic aromatic hydrocarbons (F-PAHs) established the general principle that monofluorination produces a small but reproducible negative retention time shift, a behavior since confirmed for F-PCBs [3]. Although congener-specific ΔtR values for PCB 37F versus PCB 37 have not been published in the peer-reviewed literature, the qualitative observation that 'the fluoro-PCBs elute just before the corresponding PCBs' constitutes a class-level inference from seven dioxin-like fluoro-PCB analogs chromatographically characterized under identical conditions [1].

Gas chromatography Internal standard method Congener-specific PCB analysis

Mass Spectrometric Differentiation

The accurate mass of 3,4,4′-trichloro-3′-fluoro-1,1′-biphenyl is reported as 273.9519 Da . The non-fluorinated parent PCB 37 (C₁₂H₇Cl₃) has a monoisotopic mass of 255.961 Da . The nominal mass difference is +18 Da (276 vs. 258 when rounding molecular weights), but the exact monoisotopic mass difference is +17.991 Da, reflecting the substitution of a fluorine atom (18.9984 Da) for hydrogen (1.0078 Da) [1]. This mass shift places the molecular ion cluster of PCB 37F in a distinct m/z region that does not overlap with that of PCB 37, enabling unambiguous selected ion monitoring (SIM) when the fluorinated analog is used as an internal standard. The chlorine isotope pattern (3 Cl atoms) persists in both compounds, yielding characteristic M, M+2, M+4, and M+6 isotopic peaks that can be independently monitored for cross-validation of peak identity [2].

GC-MS Selected ion monitoring Mass spectrometry quantification

¹⁹F NMR Spectroscopic Handle

3,4,4′-Trichloro-3′-fluoro-1,1′-biphenyl contains a single fluorine atom at the 3′ position of the biphenyl scaffold, providing a unique ¹⁹F NMR spectroscopic handle that is entirely absent in the 209 non-fluorinated PCB congeners [1]. In the systematic characterization of F-PCBs, ¹⁹F NMR spectra were obtained at 376.3 MHz using a 5 mm QNP probe with hexafluorobenzene as the calibration standard [2]. The ¹⁹F nucleus offers 100% natural abundance, high gyromagnetic ratio (94% that of ¹H), and a chemical shift range of approximately 700 ppm – compared to approximately 12 ppm for ¹H – enabling exquisite sensitivity to subtle changes in electronic environment caused by metabolic transformation, protein binding, or solvent interactions [3]. Non-fluorinated PCB congeners, including PCB 37, PCB 28, PCB 52, and all other members of the 'Dutch Seven' indicator PCBs, possess no fluorine atoms and are therefore invisible to ¹⁹F NMR [4].

NMR spectroscopy Structural confirmation Metabolic tracing

ISO 17034 Certified Reference Material

3,4,4′-Trichloro-3′-fluoro-1,1′-biphenyl is commercially supplied exclusively as a certified single-solution reference material at a concentration of 100 μg/mL (equivalent to 100 ng/μL) in isooctane, under the product designations DRE-XA15901037IO (Dr. Ehrenstorfer / LGC Standards) and APS1191034395 (Alfa Chemistry) . The CRM is produced under ISO 17034 accreditation, ensuring metrological traceability and certified concentration values suitable for calibration, method validation, and quality control in environmental PCB analysis . In contrast, the non-fluorinated parent PCB 37 is available from multiple vendors in neat solid form, as 35 μg/mL solutions, as 100 μg/mL solutions, and as ¹³C₁₂-labeled isotopologue solutions (40 ± 2 μg/mL in nonane), offering a wider range of formats but lacking the fluorine-specific detection advantages . The exact concentration certification (100 μg/mL) of PCB 37F eliminates the need for gravimetric dilution when preparing calibration standards at the 100 ng/μL level, reducing cumulative uncertainty in the final quantified result [1].

Certified reference material ISO 17034 Quality assurance

PCB 37F Applications


GC-MS Internal Standard for PCB 37

PCB 37F serves as an ideal internal standard for the quantification of PCB 37 (3,4,4′-trichlorobiphenyl) in water, soil, sediment, and biota samples analyzed by GC-MS. The fluorine substitution produces a +18 Da mass shift that enables selected ion monitoring (SIM) on a channel that does not overlap with the target analyte, while the systematic pre-elution of the fluoro-PCB relative to the parent congener ensures chromatographic resolution [1][2]. The ISO 17034-certified concentration of 100 μg/mL in isooctane allows direct spike-and-inject workflows without further dilution, minimizing volumetric error . This scenario is directly supported by the Tetrahedron (2008) demonstration that fluoro-PCBs 'elute just before the corresponding PCBs in the GC chromatogram, which strongly indicates their potential as analytical standards' [1].

¹⁹F NMR Metabolic Fate Tracking

The single fluorine atom at the 3′ position provides a ¹⁹F NMR reporter that enables label-free tracking of this compound through microsomal incubation, hepatocyte metabolism, or bacterial degradation assays without the cost and synthetic complexity of ¹³C isotopic labeling [1]. Because none of the 209 naturally occurring PCB congeners contain fluorine, the ¹⁹F signal is free of background interference from endogenous compounds or co-administered PCBs [2]. The reduced log Kow (XLogP3 = 4.4 versus 5.9 for PCB 37) may also influence the rate and route of Phase I metabolism, providing a probe for structure–activity relationship studies on the effect of halogen substitution on PCB metabolic stability .

Method Validation & QC for PCB Labs

Laboratories performing congener-specific PCB analysis under EPA Method 1668, EN 12766, or GB 5009.190 can incorporate PCB 37F as a surrogate or injection internal standard to monitor GC-MS instrument performance and correct for matrix-induced signal suppression [1]. The single-solution CRM format at 100 μg/mL eliminates gravimetric preparation errors and ensures that the internal standard spike concentration is traceable to a certified value [2]. The combination of chromatographic pre-elution (no co-elution with the target analyte) and distinct mass channel detection (separate SIM ions) satisfies the dual-criterion requirement for internal standard validity specified in Commission Regulation (EU) 2017/644, which mandates acceptable recoveries of isotope-labeled internal standards between 60 and 120% .

Low-Log Kow Surrogate for Fate Modeling

The 1.5 log-unit reduction in computed lipophilicity (XLogP3 = 4.4) relative to the parent PCB 37 (log Kow = 5.9) makes PCB 37F a useful surrogate for investigating the environmental fate of lower-log Kow PCBs in multimedia fate models (e.g., EQC, SimpleBox) [1][2]. Its distinct mass spectrometric signature enables sensitive detection in complex environmental extracts, while its fluorinated status allows it to be distinguished from naturally occurring or legacy PCB residues in field-deployed passive samplers or mesocosm studies . Researchers investigating the effect of halogen substitution on soil–water partitioning, air–water exchange, or biota–sediment accumulation factors can use this compound as a non-radioactive, analytically resolvable tracer.

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